molecular formula C6H7NO2 B13679571 1-(2-Oxazolyl)-2-propanone

1-(2-Oxazolyl)-2-propanone

Cat. No.: B13679571
M. Wt: 125.13 g/mol
InChI Key: PNMJTTDVFHIRES-UHFFFAOYSA-N
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Description

1-(2-Oxazolyl)-2-propanone: is a heterocyclic organic compound featuring an oxazole ring attached to a propanone moiety Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Oxazolyl)-2-propanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with amides or nitriles can yield oxazole derivatives . Another method involves the use of microwave-induced synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-purity starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxazolyl)-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-Oxazolyl)-2-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxazolyl)-2-propanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate enzyme activity and interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Oxazolyl)-2-propanone is unique due to its specific combination of the oxazole ring and propanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)propan-2-one

InChI

InChI=1S/C6H7NO2/c1-5(8)4-6-7-2-3-9-6/h2-3H,4H2,1H3

InChI Key

PNMJTTDVFHIRES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=CO1

Origin of Product

United States

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